1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
CAS No.:
Cat. No.: VC9120033
Molecular Formula: C18H26N2O5S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O5S |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H26N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21) |
| Standard InChI Key | LPAHLFHVAQZRGU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the tetrahydrofuran derivative. A general approach might involve:
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Step 1: Preparation of the piperidine core.
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Step 2: Introduction of the sulfonyl group using a sulfonyl chloride.
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Step 3: Formation of the amide bond with the tetrahydrofuran derivative.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, similar compounds often exhibit a range of activities, including:
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Antibacterial Properties: Sulfonyl derivatives are known for their potential antibacterial effects.
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Enzyme Inhibition: Piperidine derivatives can act as inhibitors for various enzymes.
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Pharmacological Applications: The presence of a piperidine ring suggests potential use in medicinal chemistry, particularly in areas like neurology or oncology.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on:
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Synthesis Optimization: Developing efficient synthesis routes.
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Biological Screening: Evaluating its biological activity against various targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired properties.
Data Tables
Due to the limited availability of specific data on this compound, the following table provides a general outline of what might be expected in terms of chemical properties and biological activities for similar compounds:
| Property/Activity | Expected Range/Type |
|---|---|
| Molecular Weight | Typically around 300-500 g/mol |
| Melting Point | Variable, often between 100-250°C |
| Solubility | Generally soluble in organic solvents |
| Antibacterial Activity | Variable, dependent on structure |
| Enzyme Inhibition | Potential for specific enzyme targets |
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